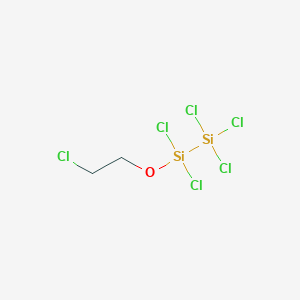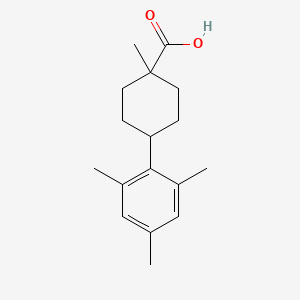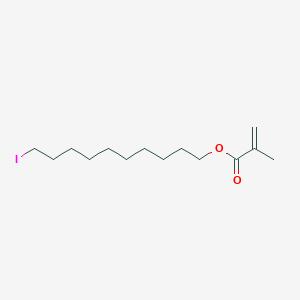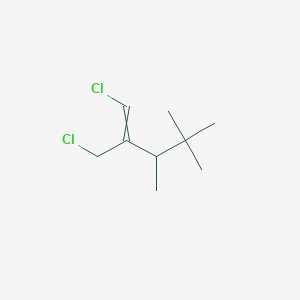
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by the presence of two chlorine atoms attached to a pentene backbone, which also contains three methyl groups. It is a derivative of pentene and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene typically involves the chlorination of 3,4,4-trimethylpent-1-ene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the double bond of the pentene, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Addition Reactions: Halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or ketones.
科学的研究の応用
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Another chlorinated compound with similar reactivity but different structural features.
2-Chlorobenzyl chloride: Shares the chloromethyl group but has a benzene ring instead of a pentene backbone.
1-Chloro-3-methylbutane: Similar in having a chlorine atom and a methyl group but differs in the overall structure and reactivity.
Uniqueness
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is unique due to its specific arrangement of chlorine atoms and methyl groups on the pentene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
61258-99-9 |
|---|---|
分子式 |
C9H16Cl2 |
分子量 |
195.13 g/mol |
IUPAC名 |
1-chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-7(9(2,3)4)8(5-10)6-11/h5,7H,6H2,1-4H3 |
InChIキー |
NUMBMDPGVDUGTR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=CCl)CCl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)
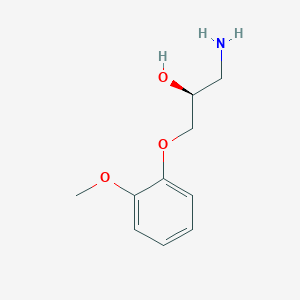
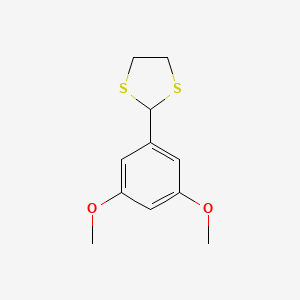
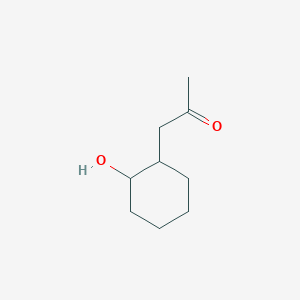

![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

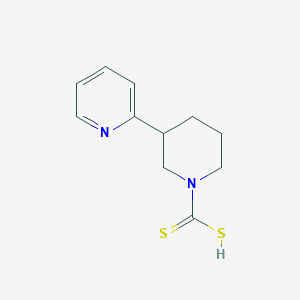
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
